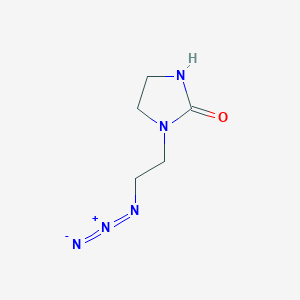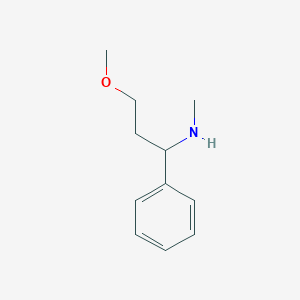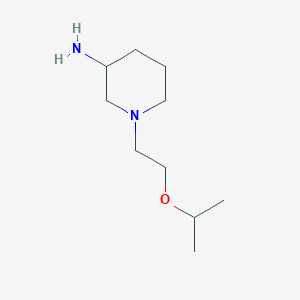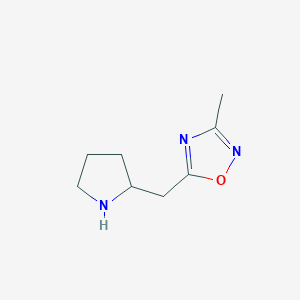![molecular formula C11H23N3O2 B1464518 2-[4-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide CAS No. 1291744-45-0](/img/structure/B1464518.png)
2-[4-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide
Descripción general
Descripción
This compound belongs to the class of organic compounds known as alpha amino acid amides . It is used in scientific research and possesses diverse applications due to its unique properties.
Molecular Structure Analysis
The molecular formula of this compound is C8H18N2O . The molecular weight is 158.24 . The structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The compound is a solid . The SMILES string representation is NCC1CCN (CCO)CC1 . The InChI key is VKMYXOQRUXXUHE-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Memory Enhancement
Li Ming-zhu (2008) synthesized a related compound to study its effects on memory abilities in mice. The swimming maze test showed that piperazin-1-yl 2-(1-pyridin-2-yl-ethoxy) acetamide has effects on memory ability in mice, suggesting potential neurocognitive benefits of similar compounds (Li Ming-zhu, 2008).
Medicinal Chemistry Synthesis
Magano et al. (2014) explored the synthesis of various compounds through palladium-catalyzed CH functionalization, touching on methodologies that could be relevant for creating derivatives of the target compound for medicinal chemistry applications. This research showcases the potential for creating a variety of bioactive molecules (Magano et al., 2014).
Antibacterial Activity
Kashif Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores and evaluated their antibacterial potentials. Their research indicates that compounds with structural similarities to the target compound could possess antibacterial activities, opening avenues for antimicrobial applications (Kashif Iqbal et al., 2017).
Enzyme Inhibition
N. Virk et al. (2018) synthesized triazole analogues, including derivatives related to the target compound, and evaluated them for enzyme inhibitory activities. Their findings suggest the potential for these compounds in therapeutic applications targeting various enzymes (N. Virk et al., 2018).
Molecular Docking and SAR Studies
Studies by D. G. Anuse et al. (2019) on substituted 2-aminobenzothiazoles derivatives, including synthesis, SAR, and in-silico appraisal, demonstrate the application of molecular docking to optimize compounds for antimicrobial activity. This research highlights the importance of computational tools in designing molecules with potential therapeutic applications (D. G. Anuse et al., 2019).
Propiedades
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-16-7-4-13-11(15)9-14-5-2-10(8-12)3-6-14/h10H,2-9,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXKJQNGAQRYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine](/img/structure/B1464436.png)






![1-[(2-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464444.png)
![Methyl 3-amino-4-[3-(dimethylamino)phenoxy]benzoate](/img/structure/B1464446.png)

![[1-(5-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464450.png)

